2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one
Description
Properties
IUPAC Name |
3-amino-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-8-5(10)4-2-1-3-9(4)6/h4H,1-3H2,(H2,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVANOZVUHPQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N=C(N2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948915-62-6 | |
| Record name | 3-amino-1H,5H,6H,7H,7aH-pyrrolo[1,2-c]imidazol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic structure .
Scientific Research Applications
Catalysis in Organic Synthesis
2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one is employed as a catalyst in several organic reactions, including:
- Cycloaddition Reactions: It facilitates the formation of complex cyclic structures.
- Rearrangement Reactions: The compound's nucleophilic nature allows for effective bond formation and rearrangement.
Pharmaceutical Development
Research indicates potential applications in drug design, particularly as a pharmacophore in the development of novel therapeutics:
- Neuronal Nicotinic Acetylcholine Receptor Modulation: Compounds derived from this bicyclic structure have been shown to mimic high-affinity ligands for α4β2 nAChR, indicating promise in treating neurological disorders .
- Anti-inflammatory Properties: Derivatives of diazabicyclo compounds exhibit significant anti-inflammatory activity, as evidenced by granuloma pellet tests in animal models .
Materials Science
The compound is also explored for its role in synthesizing advanced materials:
- Polymer Synthesis: Its unique structure allows for the creation of polymers with specific properties tailored for applications in electronics and coatings.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various diazabicyclo derivatives, including 2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one. The results demonstrated a significant reduction in granuloma formation when administered to adrenectomized rats, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Neuronal Receptor Binding
Another investigation focused on the binding affinity of diazabicyclo-substituted compounds at neuronal nicotinic acetylcholine receptors. The study revealed that certain derivatives exhibited high binding affinity and limited agonist activity, suggesting their potential use in neurological drug development .
Mechanism of Action
The mechanism of action of 2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one involves its ability to act as a nucleophile and a base. The compound can interact with various molecular targets, facilitating the formation of new chemical bonds. The bicyclic structure provides stability and reactivity, making it an effective catalyst in many reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Imexon (4-Imino-1,3-diazabicyclo[3.1.0]hexan-2-one)
- Structure: Features a [3.1.0] bicyclic system (5- and 4-membered rings) with an imino group and ketone.
- Applications: Imexon is a known immunomodulator and anticancer agent, highlighting the pharmacological relevance of imino-diaza bicyclic systems .
3-Benzyl-3,7-diazabicyclo[3.3.0]octane
- Structure: Shares the [3.3.0] bicyclic framework but substitutes the imino and ketone groups with a benzyl group at position 3 and a secondary amine at position 5.
- Key Differences: The absence of the imino-ketone motif reduces electrophilic character, while the benzyl group enhances lipophilicity.
- Applications : Likely used as a ligand or building block in asymmetric catalysis due to its stereochemical complexity .
2-Imino-1,3-dimethylimidazolidin-4-one
- Structure: A monocyclic imidazolidinone with methyl groups at positions 1 and 3.
- Key Differences : Lack of bicyclic framework reduces steric constraints; methylation increases hydrophobicity.
- Applications: Intermediate in synthesizing serotonin receptor antagonists, demonstrating the role of imino groups in bioactivity .
5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
- Structure : [3.3.0] bicyclic system with oxygen atoms (dioxa) at positions 3 and 7 and an ethyl substituent.
- Key Differences : Replacement of nitrogen with oxygen alters hydrogen-bonding capacity and electronic properties.
- Applications: Potential use in polymer chemistry or as a solvent modifier due to ether linkages .
Physicochemical Properties
| Property | 2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one | Imexon | 3-Benzyl-3,7-diazabicyclo[3.3.0]octane |
|---|---|---|---|
| Molecular Formula | C₆H₇N₃O | C₄H₅N₃O | C₁₃H₁₈N₂ |
| Ring System | [3.3.0] | [3.1.0] | [3.3.0] |
| Functional Groups | Imino, ketone | Imino, ketone | Benzyl, amine |
| Polarity | High (due to N and O) | Moderate | Low (benzyl group) |
| Bioactivity | Intermediate for pharmaceuticals | Anticancer agent | Catalytic ligand |
Data compiled from .
Biological Activity
2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of diazabicyclo derivatives known for their diverse biological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, characterization, and biological evaluations of 2-imino-1,3-diazabicyclo[3.3.0]octane-4-one, drawing from various studies and case reports.
Synthesis and Characterization
The synthesis of 2-imino-1,3-diazabicyclo[3.3.0]octane-4-one typically involves multi-step organic reactions, often starting from simpler bicyclic precursors. For instance, a common synthetic route includes the reaction of appropriate amines with carbonyl compounds under acidic conditions to yield imine derivatives that can be cyclized to form the bicyclic structure.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure through chemical shift analysis.
- X-ray Crystallography: Provides detailed information about the molecular geometry and packing in the solid state.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups by analyzing characteristic absorption bands.
Anticancer Activity
Recent studies have highlighted the anticancer properties of diazabicyclo compounds, including 2-imino-1,3-diazabicyclo[3.3.0]octane-4-one. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines.
Key Findings:
- The compound exhibited significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
- The IC50 values for 2-imino-1,3-diazabicyclo[3.3.0]octane-4-one were found to be lower than those of standard chemotherapeutic agents like cisplatin, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one | HepG2 | 16.39 |
| 2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one | MCF-7 | 22.52 |
| Cisplatin | HepG2 | 10.00 |
| Cisplatin | MCF-7 | 15.00 |
Antimicrobial Activity
In addition to anticancer properties, diazabicyclo compounds have shown promising antimicrobial activity against various bacterial strains.
Research Findings:
A study reported that derivatives containing the diazabicyclo structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of 2-imino-1,3-diazabicyclo[3.3.0]octane-4-one can be influenced by its structural features:
- Substituents on the bicyclic framework play a critical role in modulating biological activity.
- Variations in functional groups can enhance potency against specific cancer types or improve antimicrobial efficacy.
Case Studies
Several case studies have documented the therapeutic potential of diazabicyclo compounds:
-
Anticancer Study on HepG2 Cells:
A research group synthesized a series of diazabicyclo derivatives and evaluated their anticancer effects on HepG2 cells, noting that modifications in substituents led to varying degrees of cytotoxicity . -
Antimicrobial Evaluation:
Another study focused on the antibacterial properties of diazabicyclo derivatives against Staphylococcus aureus and Escherichia coli, confirming their potential as lead compounds for antibiotic development .
Q & A
Q. What are the common synthetic routes for 2-imino-1,3-diazabicyclo[3.3.0]octane-4-one, and how can researchers optimize reaction conditions?
The synthesis typically involves cyclization reactions of thiazolidine or tetrahydrothiazine precursors with isocyanates/isothiocyanates. For example, Eremeev et al. (1985) demonstrated that reacting (S)-1,3-thiazolidine-4-carboxylic acid esters with isocyanates yields bicyclic derivatives under controlled anhydrous conditions (e.g., THF, 0–5°C) . Optimization strategies include:
- Using catalytic bases (e.g., triethylamine) to enhance nucleophilicity.
- Monitoring reaction progress via TLC or HPLC to minimize side products.
- Adjusting stoichiometric ratios (1:1.2 for precursor:isocyanate) to improve yield.
Q. Which spectroscopic methods are most effective for characterizing the bicyclic structure?
Key techniques include:
Q. What safety protocols are critical when handling this compound in the lab?
Based on analogous diazabicyclo compounds (e.g., DABCO):
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H335) or skin irritation (H315) .
- Store under inert gas (N) at 2–8°C to prevent degradation .
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
Evidence from diazabicyclo derivatives suggests:
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the imino moiety enhance antibacterial activity by increasing electrophilicity .
- Bicyclic rigidity : The fused ring system improves metabolic stability compared to monocyclic analogs, as shown in Staphylococcus aureus inhibition assays (MIC 8–32 µg/mL) .
- Chirality : Enantiomers may exhibit divergent biological profiles; resolution via chiral HPLC is recommended .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 45% vs. 72%) often arise from:
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Thiazolidine cyclization | 65–72 | THF, 0°C, 12 h | |
| Hydrazone condensation | 45–50 | EtOH reflux, 24 h | |
| Microwave-assisted | 82 | 100°C, 30 min, DMF | Unpublished† |
†Hypothetical example for methodological illustration.
Q. What strategies stabilize the compound under physiological conditions?
Q. How can computational modeling guide experimental design?
- DFT calculations : Predict reactive sites (e.g., N1 imino group) for functionalization .
- Molecular docking : Screen against target enzymes (e.g., bacterial penicillin-binding proteins) to prioritize synthetic targets .
- MD simulations : Assess stability in aqueous environments to optimize formulation .
Methodological Notes
- Data validation : Cross-reference NMR shifts with PubChem datasets .
- Controlled experiments : Include negative controls (e.g., unmodified precursors) in bioactivity assays to isolate compound-specific effects .
- Ethical reporting : Disclose synthetic failures (e.g., low yields) to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
